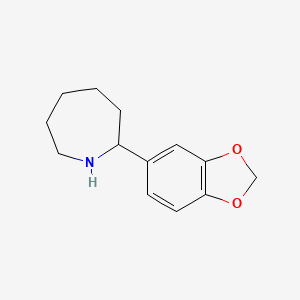

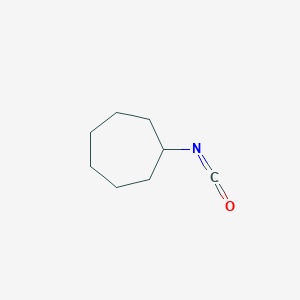

4,5-diisopropyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

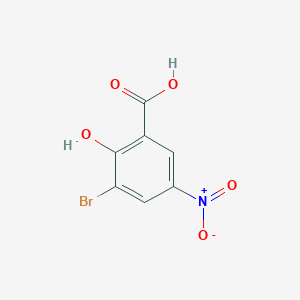

The molecule 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole family, which is a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The 1,2,4-triazole derivatives are known for their wide range of applications in various fields such as medicinal chemistry, materials science, and as ligands in coordination chemistry.

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of thiosemicarbazides or dithiocarbazinate salts with hydrazine or its derivatives. For example, the basic nucleus of a related compound, 4-(amino)-5-phenyl-1-4H-1,2,4-triazole-3-thiol, was synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate using water as a solvent under reflux conditions . Although the specific synthesis of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol is not detailed in the provided papers, similar methods could potentially be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be characterized using various spectroscopic techniques. For instance, the molecular geometric structure, vibrational frequencies, and electronic absorption spectroscopy of a related molecule, 5-(4-pyridyl)-1H-1,2,4-triazole-3-thiol, were calculated using density functional theory (DFT) with the 6-311++G(d,p) basis set . These computational methods can be used to predict the molecular structure of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol as well.

Chemical Reactions Analysis

The chemical reactivity of triazole derivatives can be explored through their ability to undergo various chemical transformations. For example, the synthesis of Schiff bases from triazole-thiol compounds involves condensation reactions with aldehydes . The triazole-thiol group is also reactive towards electrophiles and can participate in nucleophilic substitution reactions, which could be relevant for the chemical reactions of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of substituents on the triazole ring can affect properties such as melting point, solubility, and reactivity. For instance, the crystal structure of a related compound, 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, was determined using X-ray crystallography, and its melting point was reported . Similarly, the physical properties of 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol could be studied using these methods to gain insights into its physicochemical characteristics.

Aplicaciones Científicas De Investigación

-

- 1,2,4-Triazole-3-thiols are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

- The triazole ring can be considered a bioisostere of an amide, ester, or carboxyl groups. Relatively low toxicity, good pharmacokinetic and pharmacodynamic properties of triazole, its resistance to metabolic degradation are another advantages .

- The synthesis of these compounds often involves the reaction of appropriate hydrazide compounds with 1,4-substituted thiosemicarbazides .

Safety And Hazards

Direcciones Futuras

The future directions for 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol and similar compounds involve the design and synthesis of new heterocyclic derivatives . The variation/position of substituents in the inhibitors has a profound impact on potency and selectivity . This work establishes innovative design principles towards the development of a therapeutic agent for the treatment of neurodegenerative diseases like Alzheimer’s .

Propiedades

IUPAC Name |

3,4-di(propan-2-yl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3S/c1-5(2)7-9-10-8(12)11(7)6(3)4/h5-6H,1-4H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQNXXMGQSTKBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=S)N1C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395581 |

Source

|

| Record name | 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-diisopropyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

667437-59-4 |

Source

|

| Record name | 4,5-diisopropyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]but-2-enedinitrile](/img/structure/B1274850.png)